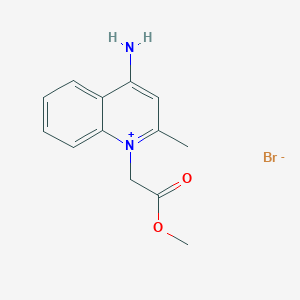
Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide is a quaternary ammonium compound with a quinolinium core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide typically involves the quaternization of a quinoline derivative. The process begins with the preparation of 4-amino-2-methylquinoline, which is then reacted with 2-methoxy-2-oxoethyl bromide under controlled conditions to form the desired quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction environment.
化学反应分析
Types of Reactions: Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce a variety of substituted quinolinium derivatives.
科学研究应用
Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
作用机制
The mechanism of action of Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its antimicrobial or anticancer activities.
相似化合物的比较
- Quinolinium, 4-amino-1-(2-hydroxy-2-oxoethyl)-2-methyl-, bromide
- Quinolinium, 4-amino-1-(2-chloro-2-oxoethyl)-2-methyl-, bromide
- Quinolinium, 4-amino-1-(2-ethoxy-2-oxoethyl)-2-methyl-, bromide
Comparison: Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
属性
CAS 编号 |
647858-17-1 |
|---|---|
分子式 |
C13H15BrN2O2 |
分子量 |
311.17 g/mol |
IUPAC 名称 |
methyl 2-(4-amino-2-methylquinolin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C13H14N2O2.BrH/c1-9-7-11(14)10-5-3-4-6-12(10)15(9)8-13(16)17-2;/h3-7,14H,8H2,1-2H3;1H |
InChI 键 |
FJHWCDMMDHBYRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CC(=O)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


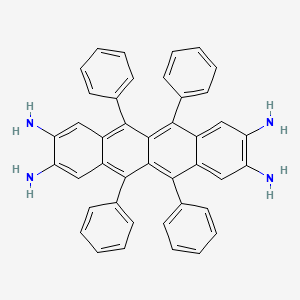
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
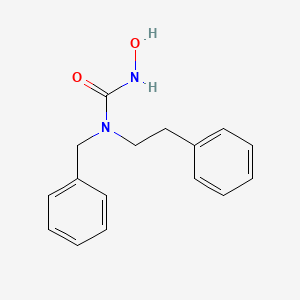
![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)
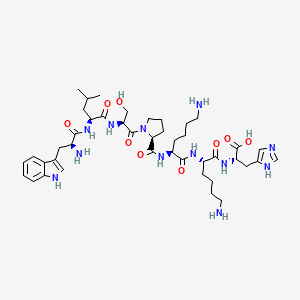
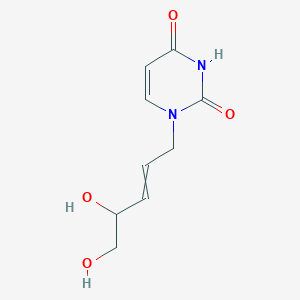
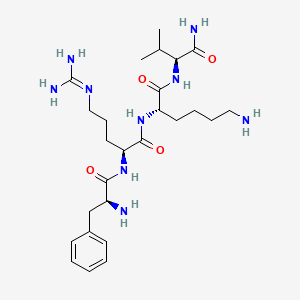
![9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole](/img/structure/B12613546.png)
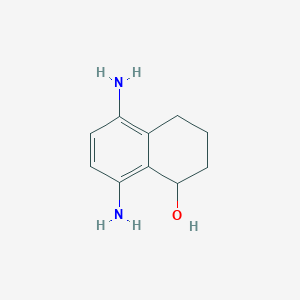
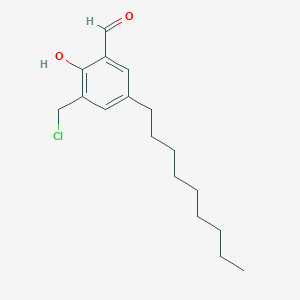

![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
![2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12613595.png)
